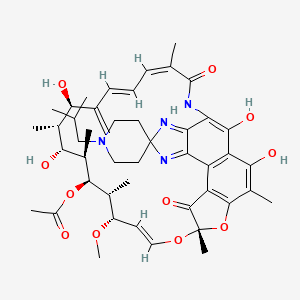
21,31-Didehydrorifabutin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21,31-Didehydrorifabutin is a derivative of rifabutin, an antibiotic used primarily to treat mycobacterial infections. This compound is known for its complex molecular structure, with a molecular formula of C46H60N4O11 and a molecular weight of approximately 844.99 . It is often referred to as Rifabutin EP Impurity C .
Preparation Methods
The synthesis of 21,31-Didehydrorifabutin involves several steps, typically starting from rifamycin SV. The process includes:
Oxidation: Rifamycin SV is oxidized to form rifamycin S.
Reduction: Rifamycin S is then reduced to rifamycin S quinone.
Cyclization: The quinone undergoes cyclization to form rifabutin.
Dehydration: Finally, rifabutin is dehydrated to produce this compound.
Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
21,31-Didehydrorifabutin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, rifabutin.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed include various quinone and hydroquinone derivatives.
Scientific Research Applications
21,31-Didehydrorifabutin has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of rifabutin and its impurities.
Biology: It helps in studying the metabolic pathways of rifabutin in biological systems.
Medicine: Research on this compound aids in understanding the pharmacokinetics and pharmacodynamics of rifabutin.
Industry: It is used in quality control processes to ensure the purity of rifabutin in pharmaceutical formulations
Mechanism of Action
The mechanism of action of 21,31-Didehydrorifabutin is similar to that of rifabutin. It inhibits DNA-dependent RNA polymerase in susceptible bacteria, leading to the suppression of RNA synthesis and cell death . This action is specific to bacterial RNA polymerase and does not affect mammalian cells .
Comparison with Similar Compounds
21,31-Didehydrorifabutin is unique compared to other rifamycin derivatives due to its specific structural modifications. Similar compounds include:
Rifabutin: The parent compound, used widely as an antibiotic.
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifapentine: Known for its longer half-life and used in the treatment of tuberculosis.
These compounds share a common core structure but differ in their side chains and specific functional groups, leading to variations in their pharmacological profiles.
Properties
CAS No. |
2241829-23-0 |
|---|---|
Molecular Formula |
C46H60N4O11 |
Molecular Weight |
845.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16S,17R,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,22-hexamethyl-18-methylidene-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H60N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22,25-27,30,37-38,41,52-55H,3,16-19,21H2,1-2,4-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t25-,26-,27-,30+,37+,38-,41-,45+/m1/s1 |
InChI Key |
ZSCGLWDRPXJXJF-BJGNELAZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)/C(=C\C=C\C(=C)[C@@H]([C@H]([C@H]([C@H]([C@@H]1OC(=O)C)C)O)C)O)/C)O)C)C)OC |
Canonical SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)C(=CC=CC(=C)C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















